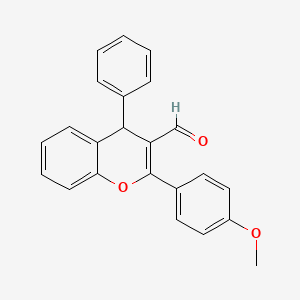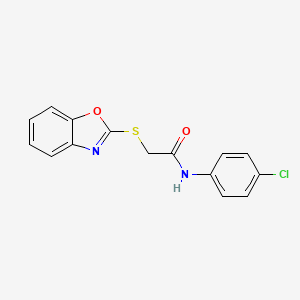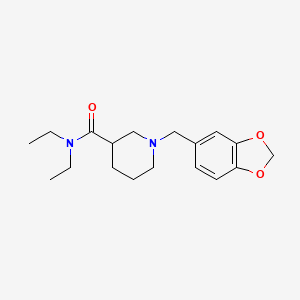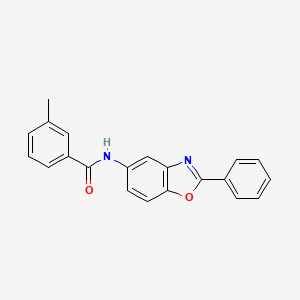
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known for its ability to selectively inhibit certain enzymes and receptors, making it a promising candidate for drug development.
作用机制
The mechanism of action of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride involves the selective inhibition of certain enzymes and receptors. The compound has been shown to selectively inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. It has also been shown to selectively inhibit certain receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride are dependent on the specific enzymes and receptors that it selectively inhibits. The compound has been shown to have anti-proliferative effects on certain cancer cells, and has been studied for its potential applications in the treatment of cancer. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to selectively inhibit certain receptors involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the advantages of using 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride in lab experiments is its ability to selectively inhibit certain enzymes and receptors, allowing for the study of specific cell signaling pathways and molecular mechanisms. However, one of the limitations of using the compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
未来方向
There are several future directions for the study of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride. One direction is the continued study of the compound's potential applications in the treatment of cancer and neurological disorders. Another direction is the development of more selective and potent derivatives of the compound, which may have improved efficacy and reduced toxicity. Additionally, the compound may be studied for its potential applications in other areas of medicinal chemistry, such as the development of novel antibiotics or antiviral agents.
合成方法
The synthesis of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride involves the reaction of 6-methylpyrimidin-4-amine with 4-pyrrolidin-1-ylbenzaldehyde in the presence of a reducing agent and a catalyst. The resulting intermediate is then reacted with hydrochloric acid to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.
科学研究应用
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to selectively inhibit certain enzymes and receptors, making it a promising candidate for drug development. It has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4.ClH/c1-12-10-15(17-11-16-12)18-13-4-6-14(7-5-13)19-8-2-3-9-19;/h4-7,10-11H,2-3,8-9H2,1H3,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNJNVCLXFSVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=C(C=C2)N3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)


![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)
![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)

![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)
![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)

![1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)